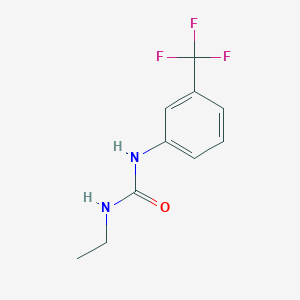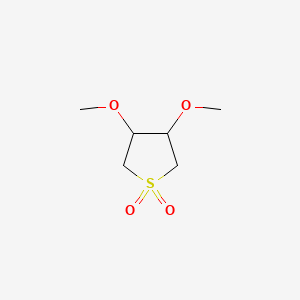![molecular formula C21H22BrN5O B11967802 3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a diethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with 4-(diethylamino)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the carbohydrazide, such as hydrazines.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the substituted phenyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-(4-bromophenyl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the diethylamino and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C21H22BrN5O |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22BrN5O/c1-3-27(4-2)18-11-5-15(6-12-18)14-23-26-21(28)20-13-19(24-25-20)16-7-9-17(22)10-8-16/h5-14H,3-4H2,1-2H3,(H,24,25)(H,26,28)/b23-14+ |
InChI-Schlüssel |
OYERJOLODZSPAW-OEAKJJBVSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-](/img/structure/B11967723.png)

![1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B11967737.png)

![2,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11967745.png)
![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967777.png)
![(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11967783.png)

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)
![4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11967790.png)
![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)
